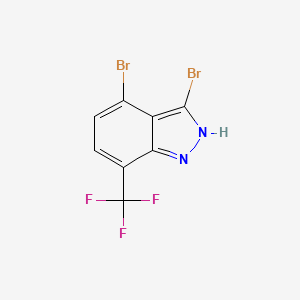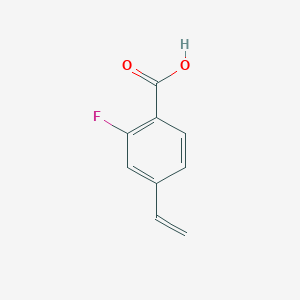
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole typically involves the bromination of a suitable indazole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-7-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-7-(trifluoromethyl)quinoline
- 3,4-Dibromo-7-(trifluoromethyl)benzene
- 3,4-Dibromo-7-(trifluoromethyl)pyridine
Uniqueness
3,4-Dibromo-7-(trifluoromethyl)-1H-indazole is unique due to the presence of both bromine and trifluoromethyl groups on the indazole ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3Br2F3N2 |
|---|---|
Molecular Weight |
343.93 g/mol |
IUPAC Name |
3,4-dibromo-7-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-4-2-1-3(8(11,12)13)6-5(4)7(10)15-14-6/h1-2H,(H,14,15) |
InChI Key |
NHLFNBCOAVOBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)



![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

